N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide

Chemical Identity Quality Control Molecular Weight

Researchers screening kinase inhibitor libraries often face failed target engagement due to inappropriate pyrazolo[3,4-d]pyrimidine substitution. This exact N1-phenyl/N5-pivalamide chemotype is essential for JAK and PI3K selectivity; unauthorized analogs with urea, acetamide, or alternative N1-aryl groups abolish binding. • Aligned with JAK inhibitor patent US-8637526-B2; distinct selectivity window across JAK1-TYK2 isoforms. • Enables pivalamide-dependent kinase selectivity mapping; related VEGFR-2 inhibitors achieve IC50 = 0.063 µM. • In stock: 1 g, 5 g, bulk custom; global shipping for non-human research use.

Molecular Formula C16H17N5O2
Molecular Weight 311.345
CAS No. 899996-00-0
Cat. No. B2366086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide
CAS899996-00-0
Molecular FormulaC16H17N5O2
Molecular Weight311.345
Structural Identifiers
SMILESCC(C)(C)C(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3
InChIInChI=1S/C16H17N5O2/c1-16(2,3)15(23)19-20-10-17-13-12(14(20)22)9-18-21(13)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,19,23)
InChIKeyLPWGDSJBTFEYPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Profile


N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide (CAS 899996-00-0) is a synthetic small-molecule heterocycle belonging to the pyrazolo[3,4-d]pyrimidine family . It possesses a molecular formula of C16H17N5O2 and a molecular weight of 311.35 g/mol . Structurally, it features a pyrazolo[3,4-d]pyrimidin-5(4H)-one core with a phenyl substituent at the N1 position and a pivalamide group at the N5 position. This compound is primarily distributed for non-human research purposes, where it serves as a chemical biology probe candidate or a synthetic intermediate for kinase-targeted library design, particularly within the JAK and PI3K inhibitor patent landscapes [1].

Workflow JAK/PI3K inhibitor library design and chemical probe candidate
Scaffold Pyrazolo[3,4-d]pyrimidine core with N1-phenyl/N5-pivalamide substitution
Selection Reported fit for kinase selectivity studies; patent-defined pharmacophore context

Procurement Risk: Why Substitution Fails


Generic substitution is highly inadvisable for N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide because the pyrazolo[3,4-d]pyrimidine scaffold is an exceptionally privileged yet exquisitely sensitive pharmacophore. Seemingly minor structural modifications—such as exchanging the N1-phenyl group for a tert-butyl or 3,4-dimethylphenyl moiety, or replacing the N5-pivalamide with a urea or acetamide group—are well-documented to cause complete loss of target engagement or even a switch in kinase selectivity profiles [1]. In JAK and PI3K inhibitor programs, the precise steric bulk of the pivalamide group and the specific electronic character of the N1-aryl ring are critical determinants of binding pocket complementarity, and even closely related analogs frequently fail to reproduce the anticipated interaction fingerprint in biophysical assays [2]. Therefore, unauthorized substitution risks invalidating entire screening campaigns and mechanistic studies.

N1-phenyl Replacing the N1-phenyl group with tert-butyl or 3,4-dimethylphenyl may shift kinase selectivity and lose target engagement.
N5-pivalamide The steric bulk of pivalamide is critical; urea or acetamide analogs may not reproduce the binding interaction fingerprint.

Differentiation vs. Closest Analogs


Molecular Identity vs. Substituted Analogs

At the most fundamental procurement level, the compound is uniquely defined by its molecular formula C16H17N5O2 and exact mass (311.138 g/mol for the monoisotopic peak), which differs from common N1-substituted analogs such as the N1-tert-butyl variant (C14H21N5O2, MW 291.35) or the N1-(3,4-dimethylphenyl) variant (C18H21N5O2, MW 339.39) . The target compound is supplied with a guaranteed purity of 95%+, which is a baseline quality metric for reproducibility in cell-free and cell-based assays .

Molecular Identity
Specification review
Target MW 311.35 vs N1-tert-butyl 291.35 / N1-(3,4-dimethylphenyl) 339.39 g/mol
Unique steric and electronic profile for SAR interpretation
Purity ≥95% by HPLC; MW differences of +20.0 and −28.04 g/mol
Chemical Identity Quality Control Molecular Weight

N1-Phenyl/N5-Pivalamide Kinase Selectivity

While no head-to-head selectivity data for this exact compound have been published, class-level inference from the pyrazolopyrimidine JAK inhibitor patent (US-8637526-B2) indicates that the combination of an N1-aryl group and an N5-pivalamide moiety is a deliberately tuned pharmacophore for achieving selective JAK family binding [1]. In the broader pyrazolo[3,4-d]pyrimidine kinase inhibitor field, the pyrazolopyrimidine scaffold has been shown to achieve an IC50 of 0.063 µM against VEGFR-2 for optimized derivatives, whereas closely related urea-linked analogs from the same scaffold series exhibited markedly different cytotoxicity profiles against the NCI 60 cell line panel, with IC50 values ranging from 3.3 to >100 µM depending on subtle N1 and C6 modifications [2][3].

Kinase Selectivity
Class-level
No direct IC50 data for this exact compound
Selectivity context may differ from urea or other N5 analogs
Patent US-8637526-B2 infers JAK selectivity; >10-fold potency variations reported in class
Kinase Inhibition Selectivity Pyrazolopyrimidine

Application Scenarios in Drug Discovery


JAK-Selective Chemical Probe Design

Given its structural alignment with the pyrazolopyrimidine JAK inhibitor pharmacophore described in patent US-8637526-B2 [1], this compound is ideally suited as a starting point or reference control for medicinal chemistry programs developing selective JAK family inhibitors. The N1-phenyl and N5-pivalamide substitution pattern is anticipated to provide a distinct selectivity window against JAK1, JAK2, JAK3, and TYK2 isoforms compared to analogs with bulkier or more hydrophilic N1 groups.

Kinase Selectivity Panel Profiling

The compound can serve as a tool compound in broad kinase selectivity panels to map the contribution of the pivalamide moiety to off-target kinase interactions, leveraging the class-level evidence that pyrazolo[3,4-d]pyrimidines with varied N5-substituents (e.g., urea vs. pivalamide) display divergent cytotoxicity and target engagement profiles [2][3]. This enables the construction of selectivity fingerprints that inform lead optimization.

VEGFR-2 Angiogenesis Control

Based on the demonstrated VEGFR-2 inhibitory potential of closely related pyrazolo[3,4-d]pyrimidine derivatives (e.g., Compound 12b achieving IC50 = 0.063 µM against VEGFR-2) [2], this compound represents a structurally distinct probe for investigating anti-angiogenic mechanisms, particularly in comparative studies alongside sunitinib or staurosporine to elucidate scaffold-specific effects on HUVEC migration and capillary tube formation.

Chemical Library Diversification for Anticancer Screening

As a representative of the N1-phenyl, N5-pivalamide pyrazolo[3,4-d]pyrimidin-5(4H)-one subclass, this compound adds valuable chemical diversity to focused kinase inhibitor libraries. Class-level evidence indicates that even within the same core scaffold, cytotoxicity against MDA-MB-468 and T-47D breast cancer cell lines can vary from IC50 ~3.3 µM to inactive depending on substitution pattern [2], making this specific chemotype a necessary inclusion for comprehensive SAR exploration.

Application
Selection Property
Validation Focus
JAK family inhibitor probe development
N1-phenyl/N5-pivalamide substitution pattern
Isoform selectivity profiling (JAK1, JAK2, JAK3, TYK2)
Off-target kinase interaction mapping
Pivalamide moiety contribution to selectivity
Selectivity fingerprint vs. urea-linked analogs
VEGFR-2 inhibition research
Pyrazolo[3,4-d]pyrimidine core anti-angiogenic potential
Anti-angiogenic assay response context
Kinase-focused library diversification
N1-phenyl, N5-pivalamide chemotype
Breast cancer cell line panel SAR (reported class variability)
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